molecular formula C12H10N2O3S B458259 4-nitro-N-(thiophen-2-ylmethyl)benzamide CAS No. 546068-26-2

4-nitro-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B458259
CAS No.: 546068-26-2
M. Wt: 262.29g/mol
InChI Key: DZLBAHHMLMPIDL-UHFFFAOYSA-N
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Description

4-Nitro-N-(thiophen-2-ylmethyl)benzamide is a nitro-substituted benzamide derivative characterized by a benzamide core functionalized with a nitro group at the para position and an N-linked thiophen-2-ylmethyl substituent. This compound is of interest due to its structural versatility, enabling applications in medicinal chemistry (e.g., antimicrobial, anti-inflammatory agents) and materials science.

Properties

CAS No.

546068-26-2

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29g/mol

IUPAC Name

4-nitro-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C12H10N2O3S/c15-12(13-8-11-2-1-7-18-11)9-3-5-10(6-4-9)14(16)17/h1-7H,8H2,(H,13,15)

InChI Key

DZLBAHHMLMPIDL-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CSC(=C1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Crystallographic Features

  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) :
    • Structural similarity lies in the benzamide core and nitro substitution.
    • Unlike 4-nitro-N-(thiophen-2-ylmethyl)benzamide, 4MNB contains a bromine atom and methoxy group, leading to distinct packing in the crystal lattice (two molecules per asymmetric unit) .
  • 2-Nitro-N-(4-nitrophenyl)benzamide: Crystallizes in the orthorhombic space group P2₁2₁2₁, with a dihedral angle of 82.32° between aromatic rings. Intramolecular C–H···O hydrogen bonding stabilizes the structure .

Spectral Characteristics

  • IR Spectroscopy: this compound: Expected peaks at ~1680 cm⁻¹ (C=O stretch) and ~1539 cm⁻¹ (NO₂ asymmetric stretch) . 4-Nitro-N-(2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide (7e): Shows NO₂ stretches at 1348 and 1539 cm⁻¹, with a C=O peak at 1680 cm⁻¹ . 1,2,4-Triazole derivatives: Absence of C=O peaks (1663–1682 cm⁻¹) confirms tautomeric shifts .
  • NMR Spectroscopy :

    • Thiophen-2-ylmethyl protons in the target compound resonate at δ ~4.5–5.0 ppm (CH₂), distinct from pyridyl or oxadiazole substituents in analogues .

Reactivity and Functionalization

  • Nitro Group Reduction: 4-Nitro-N-(6-cyanobenzothiazol-2-yl)benzamide undergoes Pd-C catalyzed hydrogenation to yield amines (79.4% yield) . In contrast, nitro groups in this compound may exhibit altered reduction kinetics due to electron-donating thiophene effects.
  • Cyclization Reactions :
    • Gold(I)-catalyzed cyclization of 4-nitro-N-(2-(phenylethynyl)phenyl)benzamide yields oxazine derivatives (52% yield) , highlighting the nitro group’s role in directing reactivity.

Preparation Methods

Core Components

The synthesis of 4-nitro-N-(thiophen-2-ylmethyl)benzamide requires two primary precursors:

  • 4-Nitrobenzoic acid : Serves as the aromatic backbone. Nitro groups are typically introduced via nitration or sourced pre-functionalized.

  • Thiophen-2-ylmethanamine : Provides the thiophene-containing side chain. This amine is commercially available or synthesized via reduction of thiophene-2-carbonitrile.

Auxiliary Reagents

  • Sulfoxide chloride (SOCl₂) : Converts 4-nitrobenzoic acid to 4-nitrobenzoyl chloride.

  • Pyridine or triethylamine : Acts as a base to neutralize HCl during acylation.

  • Anhydrous solvents : Dichloromethane (DCM) or acetone ensures moisture-free conditions.

Stepwise Synthesis Protocol

Formation of 4-Nitrobenzoyl Chloride

4-Nitrobenzoic acid (10 mmol) is refluxed with excess SOCl₂ (15 mmol) at 80°C for 2 hours. The reaction is monitored via thin-layer chromatography (TLC) until completion. Excess SOCl₂ is removed under reduced pressure to yield 4-nitrobenzoyl chloride as a pale-yellow solid.

Reaction Equation:

4-Nitrobenzoic acid+SOCl24-Nitrobenzoyl chloride+SO2+HCl\text{4-Nitrobenzoic acid} + \text{SOCl}2 \rightarrow \text{4-Nitrobenzoyl chloride} + \text{SO}2 + \text{HCl}

Acylation of Thiophen-2-ylmethanamine

Thiophen-2-ylmethanamine (10 mmol) is dissolved in anhydrous DCM (20 mL) with pyridine (12 mmol). 4-Nitrobenzoyl chloride (10 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours. The mixture is washed with 5% HCl (20 mL) and saturated NaHCO₃ (20 mL), dried over Na₂SO₄, and concentrated. Crude product is purified via silica gel chromatography (petroleum ether/ethyl acetate, 3:1).

Reaction Equation:

4-Nitrobenzoyl chloride+Thiophen-2-ylmethanamineThis compound+HCl\text{4-Nitrobenzoyl chloride} + \text{Thiophen-2-ylmethanamine} \rightarrow \text{this compound} + \text{HCl}

Alternative Synthetic Routes

Coupling Agent-Mediated Synthesis

In situ activation of 4-nitrobenzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF facilitates direct amide bond formation with thiophen-2-ylmethanamine. This method avoids acyl chloride handling but requires stringent moisture control.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 150 W) reduces reaction time to 30 minutes with comparable yields (72–78%). This approach enhances efficiency but demands specialized equipment.

Reaction Optimization and Challenges

Yield-Influencing Factors

ParameterOptimal ConditionYield Impact
SolventAnhydrous DCMMaximizes acylation efficiency
Temperature0°C → RTPrevents side reactions
BasePyridineSuperior HCl scavenging
Stoichiometry1:1.2 (acid:amine)Ensures complete conversion

Common Side Reactions

  • Over-acylation : Excess acyl chloride leads to N,N-diacylated byproducts. Mitigated by slow reagent addition.

  • Hydrolysis : Moisture degrades acyl chloride. Anhydrous conditions are critical.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.30 (d, J = 8.8 Hz, 2H, Ar-H), 7.90 (d, J = 8.8 Hz, 2H, Ar-H), 7.25 (dd, J = 5.2 Hz, 1H, Th-H), 6.95 (m, 2H, Th-H), 4.85 (s, 2H, CH₂), 3.70 (s, 1H, NH).

  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms >98% purity. Retention time: 6.7 minutes (C18 column, acetonitrile/water 70:30).

Industrial-Scale Considerations

Process Intensification

Continuous flow reactors enable kilogram-scale production with 85% yield. Key advantages include:

  • Rapid heat dissipation.

  • Reduced solvent usage.

Waste Management

  • SOCl₂ byproducts are neutralized with NaOH to form Na2SO3 and NaCl.

  • Solvent recovery via distillation achieves 90% reuse .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-nitro-N-(thiophen-2-ylmethyl)benzamide, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between 4-nitrobenzoyl chloride and thiophen-2-ylmethylamine. Key parameters include solvent choice (e.g., acetone or dichloromethane), temperature control (20–60°C), and reaction time (4–12 hours). Optimization involves iterative adjustments to these variables, monitored by thin-layer chromatography (TLC) . Purification is achieved via recrystallization or column chromatography. Yield improvements (>70%) are often realized by using coupling agents like carbodiimides under inert atmospheres .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Structural confirmation requires:

  • ¹H/¹³C NMR : To verify amide bond formation (δ ~7.5–8.5 ppm for aromatic protons) and thiophene integration (δ ~6.5–7.2 ppm) .
  • IR Spectroscopy : Detection of nitro group stretching (~1520 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : To confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
    Reproducibility is ensured through triplicate runs and comparison with literature data .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

  • Methodological Answer : Use statistical validation (e.g., ANOVA with Duncan’s test) to assess variability across replicates (n=6 recommended). Report mean ± SD for yields and purity . For example, a study achieved 72.3% ± 2.1 yield under optimized conditions . Standardize solvent batches and calibrate equipment (e.g., NMR spectrometers) to minimize instrumental drift .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to enhance yield and purity?

  • Methodological Answer : Employ design-of-experiments (DoE) frameworks, such as response surface methodology, to evaluate interactions between variables (temperature, solvent polarity, catalyst loading). For instance, a central composite design revealed that dichloromethane at 40°C with 1.2 equiv. of amine maximizes yield (85%) . Advanced purification techniques (e.g., continuous flow reactors) reduce side-product formation .

Q. How should researchers address discrepancies in spectroscopic data or unexpected byproducts?

  • Methodological Answer : Cross-validate with complementary techniques:

  • X-ray crystallography : Resolve ambiguous NMR assignments (e.g., positional isomerism) .
  • HPLC-MS : Identify low-abundance byproducts (e.g., nitro-reduction derivatives) .
  • Theoretical calculations : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra . Contradictions may arise from solvent effects or tautomerism, requiring rigorous solvent standardization .

Q. What mechanistic insights underpin the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The nitro group acts as a strong electron-withdrawing group, activating the benzamide ring for nucleophilic attack. Kinetic studies (e.g., Eyring plots) reveal that thiophene’s electron-rich moiety stabilizes transition states via resonance. Isotopic labeling (e.g., ¹⁵N) and DFT simulations can map reaction pathways . For example, a study linked rate acceleration in polar aprotic solvents to enhanced charge separation .

Applications in Academic Research

Q. How is this compound utilized as a biochemical probe or enzyme inhibitor?

  • Methodological Answer : The thiophene and nitro groups enable interactions with biological targets (e.g., kinases or proteases). In biochemical assays:

  • Dose-response curves : Determine IC₅₀ values (e.g., 12.5 µM against a target enzyme) .
  • Fluorescence quenching : Monitor binding events using intrinsic fluorophores .
  • Molecular docking : Validate binding poses with AutoDock Vina or similar tools .

Q. What role does this compound play in material science research?

  • Methodological Answer : Its planar aromatic structure and nitro group facilitate applications in:

  • Photovoltaic cells : As an electron-deficient component in donor-acceptor polymers (e.g., PCE ~8.2% in bulk heterojunction devices) .
  • Thermally stable coatings : Cross-linking via nitro-to-amine reduction enhances thermal degradation resistance (>300°C) .

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